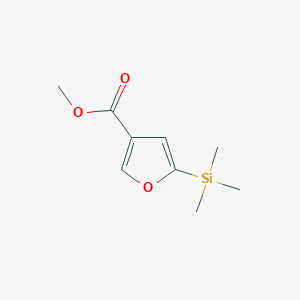
Methyl 5-(trimethylsilyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(trimethylsilyl)furan-3-carboxylate is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its trimethylsilyl group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)furan-3-carboxylate typically involves the reaction of furan derivatives with trimethylsilyl reagents. One common method is the reaction of 5-bromo-3-furoic acid methyl ester with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(trimethylsilyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed:
Oxidation: Methyl 5-formylfuran-3-carboxylate or Methyl 5-carboxyfuran-3-carboxylate.
Reduction: Methyl 5-(trimethylsilyl)furan-3-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-(trimethylsilyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex furan derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 5-(trimethylsilyl)furan-3-carboxylate involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to participate in various chemical reactions. The furan ring provides aromatic stability, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Methyl 3-furancarboxylate: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
Methyl 5-bromofuran-3-carboxylate: Contains a bromine atom instead of the trimethylsilyl group, leading to different substitution reactions.
Methyl 5-(triisopropylsilyl)furan-3-carboxylate: Similar structure but with a bulkier silyl group, affecting steric interactions and reactivity.
Uniqueness: Methyl 5-(trimethylsilyl)furan-3-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H14O3Si |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
methyl 5-trimethylsilylfuran-3-carboxylate |
InChI |
InChI=1S/C9H14O3Si/c1-11-9(10)7-5-8(12-6-7)13(2,3)4/h5-6H,1-4H3 |
Clave InChI |
LJNIJBZCIPQGQQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=COC(=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


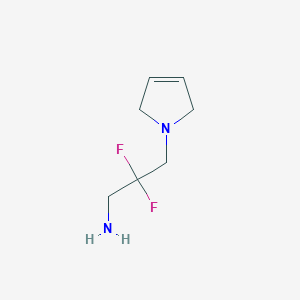
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
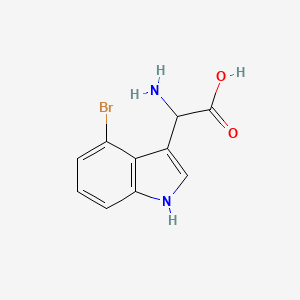
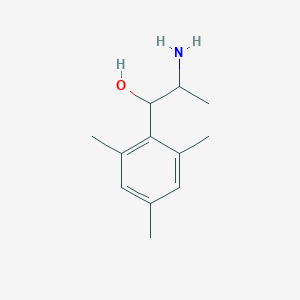

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
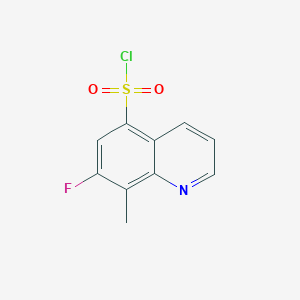
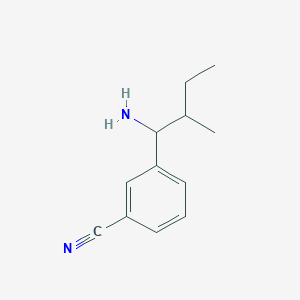
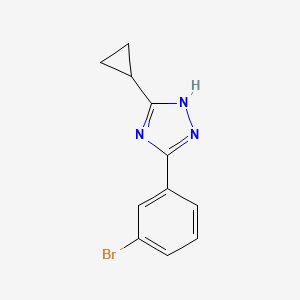
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
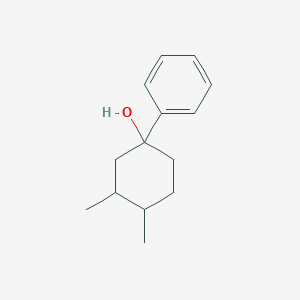


![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
